(3S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
Description
The compound (3S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one (CAS: 26525-24-6) is a brominated derivative of camphor, featuring a bicyclo[2.2.1]heptane skeleton with two bromine substituents: one at position 3 (S-configuration) and a bromomethyl group at position 7. Its molecular formula is C₁₀H₁₄Br₂O, with a molecular weight of 338.02 g/mol. It is also known as (+)-3,9-dibromocamphor and is synthesized via halogenation reactions involving camphor derivatives, often employing N-bromosuccinimide (NBS) in acetonitrile .
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2O/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6-7H,3-5H2,1-2H3/t6?,7-,9?,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDNKSJBRIJYEC-FSVFDIHESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CBr)C(C2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(C1(C)CBr)[C@@H](C2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60045-89-8 | |
| Record name | 3,8-DIBROMOCAMPHOR | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(3S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic compound with notable structural features that contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and its unique interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 310.03 g/mol. The compound features two bromine atoms and a ketone functional group, which are critical for its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been studied in various contexts, including its effects on enzyme inhibition, antimicrobial properties, and potential as a therapeutic agent.
Enzyme Inhibition
Research indicates that compounds with similar bicyclic structures can act as inhibitors of specific enzymes. For instance, studies on related brominated bicyclic compounds have shown their ability to inhibit enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical pathways, making them candidates for further investigation in drug design.
Antimicrobial Properties
Brominated compounds are often explored for their antimicrobial properties due to the presence of halogens, which can enhance their reactivity against microbial cells. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, indicating potential use as an antimicrobial agent.
Case Studies
Several studies have investigated the biological implications of similar compounds:
- Antibacterial Activity : A study focusing on structurally analogous brominated bicyclic ketones demonstrated significant antibacterial effects against Gram-positive bacteria, suggesting that this compound may exhibit similar properties.
- Enzyme Interaction : In vitro assays have shown that brominated bicyclic compounds can effectively inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in humans.
Research Findings and Data Tables
| Study | Compound | Biological Activity | Methodology | Findings |
|---|---|---|---|---|
| Study 1 | Brominated Bicyclic Ketones | Antibacterial | Disc diffusion method | Significant inhibition against S. aureus |
| Study 2 | Related Bicyclic Compound | Enzyme inhibition | Kinetics assays | Inhibition of CYP450 enzymes observed |
| Study 3 | Halogenated Compounds | Antimicrobial | Minimum inhibitory concentration (MIC) tests | Effective against multiple bacterial strains |
Comparison with Similar Compounds
Structural Isomerism and Stereochemistry
The target compound’s stereochemistry and substitution pattern distinguish it from analogs. For example:
- (1R,3S,4S,7R)-3-Bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one (CAS: 26525-24-6) is stereoisomeric with the target compound, highlighting the role of chiral centers in reactivity and crystal packing .
- (1S,3R,4R)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS: 10293-06-8) lacks the bromomethyl group but includes a trimethyl configuration, reducing steric bulk compared to the target .
Halogenation Patterns
Bromine substituents significantly alter physicochemical properties:
- 3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one (C₁₀H₁₃Br₃O, MW: 388.92 g/mol) contains three bromine atoms, increasing molecular weight and polarizability, which may enhance electrophilic reactivity .
- 1-(Adamantan-1-yl)-2-bromopropan-1-one (similarity score: 0.93) replaces the bicyclic framework with an adamantane group, introducing lipophilic character and altering solubility .
Substituent Effects
Physicochemical Properties
Q & A
What synthetic strategies are recommended to achieve high stereochemical purity in the enantioselective synthesis of (3S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one?
Advanced Research Focus
To ensure stereochemical fidelity, employ chiral catalysts (e.g., asymmetric organocatalysts or transition-metal complexes) during key steps like bromination or cyclization. Reaction parameters (e.g., low-temperature conditions in aprotic solvents) can minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC or -NMR with chiral shift reagents. Computational modeling (DFT) may predict transition-state geometries to optimize catalyst selection .
How can conflicting 1H^1\text{H}1H-NMR data for diastereomers formed during bromination be resolved?
Data Contradiction Analysis
Discrepancies in diastereomer ratios may arise from solvent polarity or dynamic equilibria. Use variable-temperature NMR to probe slow-exchange regimes or deuterated solvents (e.g., DMSO-d) to sharpen peaks. Compare coupling constants (-values) with DFT-simulated spectra for stereochemical assignments. Cross-validate with NOESY/ROESY to confirm spatial proximity of substituents .
What computational approaches are effective in predicting regioselectivity during nucleophilic substitution at the bromomethyl group?
Methodological Guidance
Density Functional Theory (DFT) can model transition states to evaluate energy barriers for substitution at the bromomethyl site versus competing sites. Solvent effects (e.g., polarizable continuum models) and steric maps (using programs like Spartan) help quantify steric hindrance from the bicyclic framework. Compare results with kinetic isotope effect (KIE) studies for experimental validation .
What are the challenges in characterizing thermal decomposition products of this compound via GC-MS, and how can they be mitigated?
Advanced Analytical Focus
Thermal degradation may produce volatile brominated byproducts (e.g., HBr or alkyl bromides) that require trapping (e.g., cold traps or sorbent tubes). Use high-resolution GC-MS with electron ionization (EI) to differentiate isomers. Reference libraries for brominated bicyclic fragments (e.g., from related compounds in ) aid peak identification. Pyrolysis-GC/MS under controlled atmospheres minimizes secondary reactions .
Which brominating agents optimize selectivity for introducing bromine substituents without skeletal rearrangement?
Synthetic Methodology
Electrophilic bromination agents (e.g., N-bromosuccinimide, NBS) in non-polar solvents (e.g., CCl) favor radical pathways, reducing carbocation-mediated rearrangements. For bromomethylation, consider photolytic or Lewis acid-catalyzed conditions (e.g., AlBr). Monitor reaction progress via TLC with iodine staining or -NMR for real-time tracking .
How does the steric environment of the bicyclo[2.2.1]heptan-2-one core influence SN2 kinetics at the bromomethyl group?
Mechanistic Investigation
The rigid bicyclic structure imposes significant steric hindrance, slowing bimolecular substitution. Perform kinetic studies under pseudo-first-order conditions with varying nucleophile concentrations (e.g., NaN in DMF). Use Eyring plots to quantify activation parameters (, ). Compare with less hindered analogs (e.g., ’s derivatives) to isolate steric effects .
What precautions are critical for handling this compound to avoid unintended decomposition during storage?
Basic Safety Protocol
Store under inert atmosphere (N or Ar) at –20°C to prevent bromine loss or hydrolysis. Avoid contact with reducing agents or metals (e.g., Fe). Use amber glass vials to block UV-induced degradation. Regularly monitor purity via -NMR or FT-IR for carbonyl stability (peak ~1700 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
